1-Methyl-7-nitro-1H-indazole
Overview
Description
“1-Methyl-7-nitro-1H-indazole” is a compound with the molecular formula C8H7N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The compound is solid in its physical form .
Synthesis Analysis
There are several methods for the synthesis of indazole derivatives. One method involves the use of N-acyl-N’-substituted hydrazines with aryl iodides . Another approach involves a [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates . A more recent method involves an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone, culminating in a copper-catalyzed intramolecular Ullmann cyclization .
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in CuI-catalyzed coupling reactions with diacyl peroxides . They can also undergo 1,3-dipolar cycloaddition reactions with arynes .
Physical And Chemical Properties Analysis
The molecular weight of “1-Methyl-7-nitro-1H-indazole” is 177.16 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 216 . It has no hydrogen bond donors but has three hydrogen bond acceptors .
Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Strategies
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Anticancer Applications
Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities. For example, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
Tyrosine Kinase Inhibitor
Pazopanib, another indazole derivative, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
Antiproliferative Activity
3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Safety and Hazards
The safety information available indicates that “1-Methyl-7-nitro-1H-indazole” should be handled with caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact .
Mechanism of Action
Target of Action
It’s known that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
It’s known that nitroindazole acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (no) .
Biochemical Pathways
It’s known that nitric oxide (no), which is produced by nitric oxide synthase inhibited by nitroindazole, is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .
Result of Action
It’s known that nitroindazole may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .
properties
IUPAC Name |
1-methyl-7-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSOBULFCLIDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207407 | |
Record name | 1H-Indazole, 1-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitro-1H-indazole | |
CAS RN |
58706-36-8 | |
Record name | 1-Methyl-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 1-methyl-7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazole, 1-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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